Lotusine
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Overview
Description
Mechanism of Action
Target of Action
Lotusine, an alkaloid derived from Nelumbo Nucifera (Gaertn.), primarily targets the Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that breaks down fibrin collagen and plays a significant role in photoaging . This compound also interacts with cardiomyocytes , specifically embryonically derived rat cardiomyocytes (H9c2), to attenuate doxorubicin-induced toxicity .
Mode of Action
This compound interacts with its targets by modulating transcriptional activities of activator protein (AP)-1 and nuclear factor kappa B (NF-κB) . These proteins are activated via multiple signal transduction cascades, including the p38 MAPK, JNK, ERK1/2, and Akt pathways in the skin . This compound inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . In cardiomyocytes, this compound mitigates doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase-3 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways . These pathways are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, this compound can reduce the expression of MMP-1 and prevent skin aging following solar UV exposure .
Pharmacokinetics
It is known that this compound is a soluble alkaloid , which suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been shown to reduce solar UV-induced MMP-1 expression . This results in a decrease in the breakdown of fibrin collagen, thereby preventing skin aging . In cardiomyocytes, this compound increases endogenous antioxidants and reduces lipid peroxidation, leading to decreased reactive oxygen species generation . This results in a reduction of doxorubicin-induced toxicity and apoptosis .
Action Environment
The action of this compound is influenced by environmental factors such as solar UV radiation . Solar UV radiation can induce the synthesis and expression of MMP-1 in the human epidermis . This compound has been shown to reduce this UV-induced MMP-1 expression, suggesting that it can counteract the effects of environmental stressors like UV radiation .
Biochemical Analysis
Biochemical Properties
Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .
Preparation Methods
Lotusine can be isolated from the lotus plumule, which is the developing bud of the Nelumbo nucifera embryo . The isolation process typically involves solvent extraction methods, such as using ethanol or methanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) for purification . Industrial production methods may involve large-scale solvent extraction and purification processes to obtain significant quantities of this compound for research and therapeutic use .
Chemical Reactions Analysis
Lotusine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Medicine: This compound has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.
Industry: This compound is being explored for its potential use in cosmetics due to its anti-aging properties.
Comparison with Similar Compounds
Lotusine is structurally similar to other benzylisoquinoline alkaloids found in the lotus plant, such as liensinine, isoliensinine, and neferine . this compound is unique in its specific cardioprotective and anti-aging properties . While other alkaloids like neferine also exhibit cardioprotective effects, this compound’s ability to modulate multiple cellular pathways and its potential use in cosmetics make it a distinct and valuable compound .
Properties
CAS No. |
6871-67-6 |
---|---|
Molecular Formula |
C19H24NO3+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |
InChI Key |
ZKTMLINFIQCERN-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |
melting_point |
213 - 215 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
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